4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
Description
4-Methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a coumarin derivative featuring a methyl group at position 4 and a 4-methylbenzyl ether substituent at position 6. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The substitution pattern at the 7-position significantly influences physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
IUPAC Name |
4-methyl-7-[(4-methylphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12-3-5-14(6-4-12)11-20-15-7-8-16-13(2)9-18(19)21-17(16)10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARYTMCPNCACHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801191721 | |
| Record name | 4-Methyl-7-[(4-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314262-51-6 | |
| Record name | 4-Methyl-7-[(4-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314262-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-[(4-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801191721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one typically involves the reaction of 4-methyl-7-hydroxy-2H-chromen-2-one with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted benzyl derivatives .
Scientific Research Applications
4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Substituent Diversity at the 7-Position
The 7-position of 4-methylcoumarin derivatives is highly modifiable, leading to compounds with distinct properties:
Key Observations:
- Lipophilicity : Prenylated (ACS54) and benzyl ether analogs exhibit higher logP values, favoring membrane penetration, while glycosylated derivatives (Odiparcil) improve aqueous solubility .
- Synthetic Accessibility : Propargyl ethers (e.g., 4a in ) are synthesized in high yields (>85%), whereas triazole-linked derivatives (e.g., 2d in ) require multi-step reactions with lower yields (~41%).
Physicochemical Properties
Biological Activity
4-Methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. This article aims to explore its biological activity , mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chromen-2-one core structure, which is significant due to its potential therapeutic properties. The molecular formula of this compound is CHO, indicating a complex arrangement that contributes to its biological effects.
Biological Activities
Research indicates that 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens .
- Anticancer Activity : In vitro assays have demonstrated significant anticancer effects against several cancer cell lines. For instance, it has been noted that at varying concentrations (31.5 to 500 µg/ml), the compound displayed promising cytotoxicity comparable to standard anticancer agents like Paclitaxel .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, although further studies are needed to elucidate these mechanisms .
The mechanism of action for 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes that are crucial in cancer cell proliferation and inflammation, leading to apoptosis (programmed cell death) .
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, modulating their activity and influencing cellular pathways related to growth and inflammation .
Research Findings and Case Studies
Recent studies have provided insights into the efficacy of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
